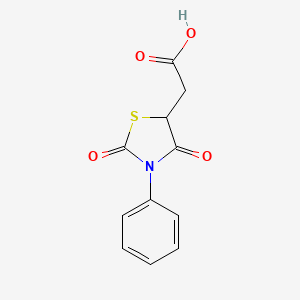
1-Cyclopropylethane-1,2-diol
Overview
Description
1-Cyclopropylethane-1,2-diol is an organic compound with the molecular formula C5H10O2 It is characterized by the presence of a cyclopropyl group attached to an ethane-1,2-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylethane-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of cyclopropyl-substituted alkenes. This can be achieved using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to ensure the formation of the diol without over-oxidation.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic hydrogenation of cyclopropyl-substituted carbonyl compounds. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as periodate.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups in the diol can be substituted with halides or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Periodate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Cyclopropyl-substituted carbonyl compounds.
Reduction: Cyclopropyl-substituted alcohols or hydrocarbons.
Substitution: Cyclopropyl-substituted halides or other functional derivatives.
Scientific Research Applications
1-Cyclopropylethane-1,2-diol has a range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Comparison with Similar Compounds
- Ethane-1,2-diol (ethylene glycol)
- Propane-1,2-diol (propylene glycol)
- Butane-1,2-diol
Comparison: 1-Cyclopropylethane-1,2-diol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other diols
Properties
IUPAC Name |
1-cyclopropylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVZHHMFIIQQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


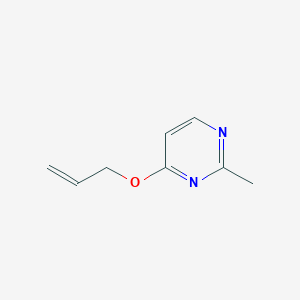
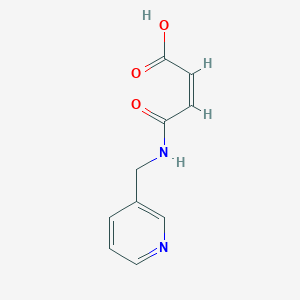
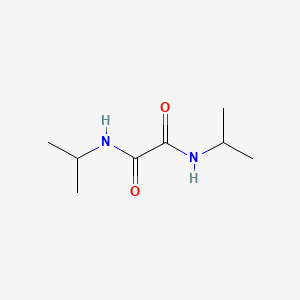
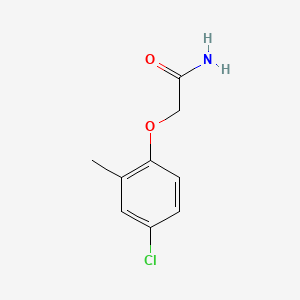
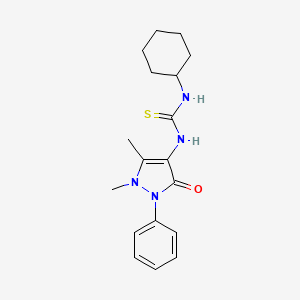

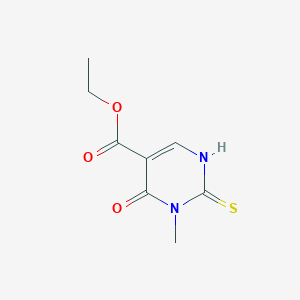
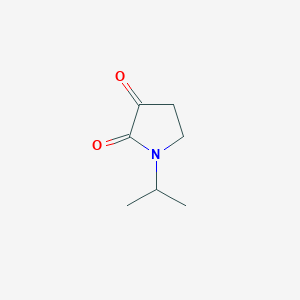
![1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine](/img/structure/B3407603.png)
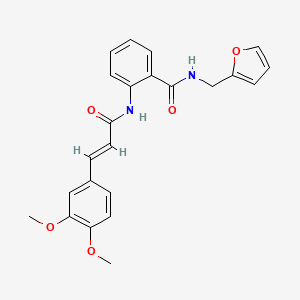
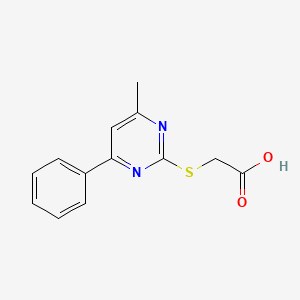
![Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B3407634.png)

